Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Overview
Description
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride (EATPCH) is a synthetic compound that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 257.7 g/mol. EATPCH is a derivative of the cyclic amino acid pyrrolidine, which is an important component of many biologically active compounds. EATPCH has been used in a number of biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Phenylpropanoids with Therapeutic Potential :
- Ethyl ferulate, a phenylpropanoid similar in some respects to Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride, exhibits anti-inflammatory, antioxidant, and neuroprotective activities. Its potential uses span the nutraceutical and pharmaceutical industries. The substance shows promise in therapeutic applications, such as treating mycobacterial infections and serving as a cosmetic and neuroprotective agent. However, it remains underexplored in these industries (Cunha et al., 2019).
Biomarkers of Alcohol Consumption :
- Though not directly related to Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride, research on biomarkers of alcohol consumption, such as ethyl glucuronide and ethyl sulfate, reveals the complexity of detecting substance intake and metabolism. This knowledge could indirectly inform the understanding of the metabolic pathways and detection methods for various ethyl derivatives, including Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride (Woźniak et al., 2019).
Applications in Central Nervous System Disorders :
- Poloxamer 188, another compound, demonstrates neuroprotective potential in CNS disorders. While not the same as Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride, the systematic review of Poloxamer 188's effects could offer insights into the general landscape of compound research for CNS conditions. The findings might indirectly inform the research context for Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride, particularly if it has neuroprotective or CNS-related applications (Chen et al., 2021).
properties
IUPAC Name |
ethyl 4-aminooxane-4-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)8(9)3-5-11-6-4-8;/h2-6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCVMIRLQOMVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857187 | |
Record name | Ethyl 4-aminooxane-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride | |
CAS RN |
255390-15-9 | |
Record name | Ethyl 4-aminooxane-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.